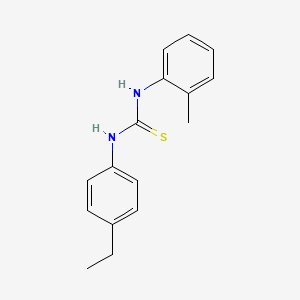![molecular formula C15H16N2O4S B5745284 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as MPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPPG is a derivative of glycine and is known to modulate the activity of glutamate receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Mécanisme D'action
MPPG acts as a competitive antagonist of the glycine site on the NMDA receptor, thereby reducing the activity of these receptors. This leads to a decrease in the influx of calcium ions into the cell, which is known to play a critical role in various cellular processes.
Biochemical and Physiological Effects
MPPG has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic plasticity, learning, and memory in animal models. It has also been shown to have neuroprotective effects and to reduce the severity of various neurological disorders, including epilepsy and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
MPPG has several advantages as a research tool. It is highly selective for NMDA receptors and does not affect other types of glutamate receptors. It is also relatively stable and can be easily synthesized in the laboratory. However, MPPG has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research involving MPPG. One area of interest is the role of NMDA receptors in the development and progression of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective NMDA receptor antagonists that can be used as therapeutic agents for these disorders. Additionally, there is a need for further research to optimize the dosing and administration of MPPG to minimize potential toxicity and maximize its effectiveness as a research tool.
Méthodes De Synthèse
MPPG can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with glycine, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained through purification and recrystallization steps.
Applications De Recherche Scientifique
MPPG has been extensively used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes. Glutamate receptors are involved in a wide range of functions, including synaptic plasticity, learning, memory, and neurodegeneration. MPPG has been shown to selectively modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors.
Propriétés
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-7-9-14(10-8-13)22(19,20)17(11-15(16)18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRNWDREFXPXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)


![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)